molecular formula C12H17ClN2O B2932893 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride CAS No. 1591549-60-8

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride

Cat. No. B2932893
CAS RN: 1591549-60-8
M. Wt: 240.73
InChI Key: IWKPNUWRMDZCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride, also known as 5-MeO-MiPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a potent psychedelic compound that has gained popularity in recent years for its mind-altering effects. The chemical structure of 5-MeO-MiPT is similar to that of psilocin, the active ingredient in magic mushrooms. However, 5-MeO-MiPT is a much more potent compound with a shorter duration of action.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways.

Pharmacokinetics

The molecular formula of a similar compound is provided , which could potentially be used to predict some of its pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride is its potency, which allows for smaller doses to be used in experiments. This can be beneficial for reducing the amount of compound needed and minimizing the risk of adverse effects. However, the limited availability of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride due to its legal status can be a limitation for researchers. Additionally, the potential for adverse effects and the lack of understanding of its long-term effects on the brain and body are also limitations.

Future Directions

There are several future directions for research on 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further studies are needed to better understand its mechanism of action and the long-term effects of its use. Additionally, research on the safety and efficacy of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride as a therapeutic agent is needed before it can be considered for clinical use.

Synthesis Methods

The synthesis of 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride involves the condensation of 5-methoxyindole-3-acetaldehyde with 2-(isopropylamino)propan-1-one in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain the hydrochloride salt.

Scientific Research Applications

Research on 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride has been limited due to its classification as a Schedule I controlled substance in many countries. However, there have been some studies that have investigated its potential therapeutic applications. One study found that 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study found that 2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride has anxiolytic effects in rats, indicating that it may be useful in the treatment of anxiety disorders.

properties

IUPAC Name

2-amino-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13;/h3-6,8-9H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKPNUWRMDZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one hydrochloride

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